
Benzenetellurinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenetellurinic acid is an organotellurium compound with the chemical formula (C_6H_5TeO_2H) It is a derivative of benzoic acid where the carboxyl group is replaced by a tellurinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenetellurinic acid can be synthesized through the oxidation of diphenyl ditelluride. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid under controlled conditions. The general reaction scheme is as follows: [ (C_6H_5Te)_2 + 2 H_2O_2 \rightarrow 2 C_6H_5TeO_2H ]
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction vessels and conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenetellurinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form benzenetellurinic anhydride.
Reduction: It can be reduced back to diphenyl ditelluride.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzenetellurinic anhydride.
Reduction: Diphenyl ditelluride.
Substitution: Various substituted benzenetellurinic acids depending on the electrophile used.
Scientific Research Applications
Benzenetellurinic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Oxidizing Agent: Its derivatives, such as benzenetellurinic anhydride, are used as mild oxidizing agents for various substrates including thiols, phosphines, and hydroquinones.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which benzenetellurinic acid exerts its effects involves the formation of reactive intermediates. For example, in oxidation reactions, this compound forms benzenetellurinic anhydride, which acts as the active species. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
Benzeneseleninic acid: Similar in structure but contains selenium instead of tellurium.
Benzoic acid: The parent compound with a carboxyl group instead of a tellurinic acid group.
Uniqueness
Benzenetellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs
Conclusion
This compound is a fascinating compound with unique chemical properties and a range of potential applications in scientific research. Its synthesis, reactivity, and applications make it a valuable subject of study in the fields of chemistry and materials science.
Properties
CAS No. |
68961-54-6 |
|---|---|
Molecular Formula |
C6H6O2Te |
Molecular Weight |
237.7 g/mol |
IUPAC Name |
benzenetellurinic acid |
InChI |
InChI=1S/C6H6O2Te/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) |
InChI Key |
YTFHDSATAJKWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



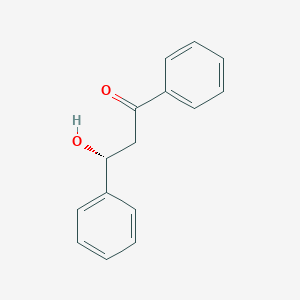
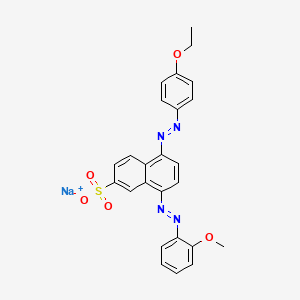
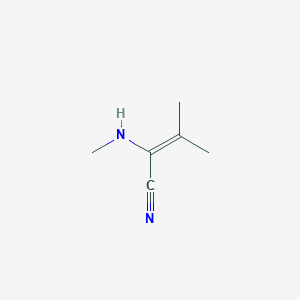
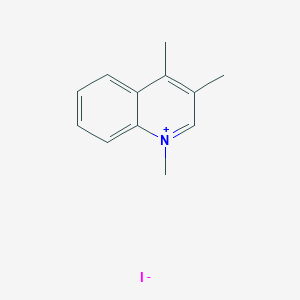

![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
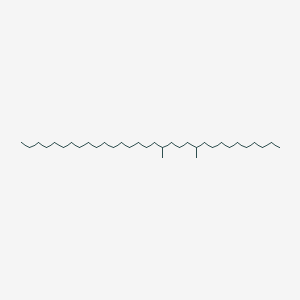
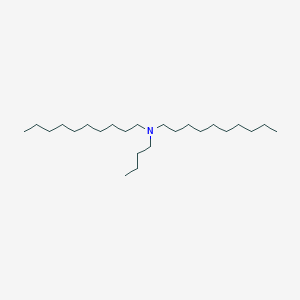


![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
